molecular formula C4H4O3 B118167 Succinic anhydride CAS No. 108-30-5

Succinic anhydride

Cat. No.: B118167
CAS No.: 108-30-5
M. Wt: 100.07 g/mol
InChI Key: RINCXYDBBGOEEQ-UHFFFAOYSA-N
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Description

C4H4O3C_4H_4O_3C4​H4​O3​

. It appears as a colorless crystalline solid and is the acid anhydride of succinic acid. This compound is widely used in various chemical processes and industrial applications due to its reactivity and versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions: In the laboratory, succinic anhydride can be synthesized by the dehydration of succinic acid. This dehydration can be achieved using reagents such as acetyl chloride or phosphoryl chloride, or through thermal methods .

Industrial Production Methods: Industrially, this compound is produced by the catalytic hydrogenation of maleic anhydride. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Succinic anhydride undergoes various chemical reactions, including hydrolysis, esterification, and acylation.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions.

    Esterification: Alcohols (e.g., methanol, ethanol) in the presence of acid catalysts.

    Acylation: Lewis acids (e.g., aluminum chloride) as catalysts.

Major Products:

    Hydrolysis: Succinic acid.

    Esterification: Monoesters of succinic acid.

    Acylation: Various acylated products depending on the reactants used.

Scientific Research Applications

Polymer Manufacturing

Succinic anhydride is extensively used in the production of polymers due to its ability to modify polymer properties and enhance performance.

  • Polymer Modification : SA is frequently employed to modify polyolefins and other polymers to improve adhesion, compatibility, and mechanical properties. For instance, succinylation of cellulose nanocrystals has been shown to enhance their thermal stability and dispersibility in polymer matrices .
  • Curing Agents : In epoxy resin formulations, this compound acts as a curing agent that improves the mechanical strength and thermal resistance of the final product. Dodecenyl this compound (DDSA), a derivative of SA, is particularly noted for its low moisture absorption and enhanced flexibility in epoxy systems .

Pharmaceutical Applications

This compound plays a crucial role in pharmaceutical chemistry:

  • Drug Delivery Systems : It is used in the development of controlled drug delivery systems (DDS) that enhance therapeutic efficacy while minimizing side effects. The incorporation of SA into polymeric carriers allows for better drug encapsulation and release profiles .
  • Synthesis of Active Pharmaceutical Ingredients (APIs) : SA serves as a precursor in synthesizing various APIs by facilitating functional group transformations that are essential for drug activity .

Flame Retardants

SA is incorporated into organic flame-retardant materials, providing enhanced fire resistance characteristics. Its ability to form char during combustion helps in reducing flammability in various applications, including textiles and plastics .

Coatings and Adhesives

In coatings and adhesives, this compound enhances adhesion properties and chemical resistance:

  • Specialty Coatings : It is utilized in formulating high-performance coatings that require durability and resistance to environmental factors. The incorporation of SA into coating systems can improve hardness and scratch resistance .
  • Adhesives : The use of SA in adhesive formulations contributes to stronger bonding capabilities, particularly in applications requiring high shear strength.

Environmental Applications

Recent studies have explored the use of this compound derivatives in environmental remediation:

  • Water Treatment : Modified cellulose nanocrystals using SA have been investigated for their capacity to remove heavy metals from contaminated water sources. These materials demonstrate significant adsorption capabilities for pollutants such as lead and arsenic .

Table 1: Summary of Applications

Application AreaDescriptionKey Benefits
Polymer ManufacturingModification of polymers for enhanced propertiesImproved adhesion and mechanical strength
Pharmaceutical DevelopmentSynthesis of APIs and DDSEnhanced drug delivery efficiency
Flame RetardantsIncorporation into materials for fire resistanceReduced flammability
Coatings and AdhesivesUsed in specialty coatingsIncreased durability
Environmental RemediationWater treatment applications using modified celluloseEffective heavy metal removal

Case Study: DDSA in Epoxy Resins

A study on dodecenyl this compound (DDSA) showed that it significantly improved the mechanical properties of epoxy resins compared to traditional curing agents. The research demonstrated that DDSA-based epoxies exhibited lower moisture absorption rates and enhanced flexibility, making them suitable for electrical potting compounds and conductive adhesives .

Mechanism of Action

The mechanism by which succinic anhydride exerts its effects is primarily through its reactivity as an anhydride. It can react with nucleophiles such as water, alcohols, and amines, leading to the formation of succinic acid derivatives. These reactions often involve the formation of intermediate acyl compounds, which then undergo further transformations .

Comparison with Similar Compounds

    Maleic Anhydride: Similar in structure but contains a double bond, making it more reactive in certain types of chemical reactions.

    Phthalic Anhydride: Used similarly in the production of resins and plasticizers but has a different aromatic structure.

    Glutaric Anhydride: Another anhydride with a longer carbon chain, used in similar applications but with different reactivity profiles.

Uniqueness of Succinic Anhydride: this compound is unique due to its balanced reactivity and stability, making it suitable for a wide range of applications without the need for extreme reaction conditions. Its ability to form stable derivatives with various nucleophiles makes it a versatile reagent in both laboratory and industrial settings .

Biological Activity

Succinic anhydride (SA) is a cyclic derivative of succinic acid, recognized for its diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its chemical formula C4H4O3C_4H_4O_3 and a structure that allows it to participate in various chemical reactions, particularly as an acylating agent. Its reactivity is attributed to the presence of two carbonyl groups, which can readily engage in nucleophilic attacks.

1. Antimicrobial Activity

Research has demonstrated that this compound derivatives exhibit significant antimicrobial properties. A study involving cyclic imides derived from this compound showed promising antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundMIC (µg/mL)Bacteria Tested
Cyclic Imide A16E. coli
Cyclic Imide B32S. aureus
Cyclic Imide C64Pseudomonas aeruginosa

The minimum inhibitory concentrations (MICs) indicate that certain derivatives are effective at low concentrations, highlighting their potential use as antimicrobial agents.

2. Cytotoxicity Studies

This compound has been evaluated for its cytotoxic effects on various cell lines. In studies involving dermal fibroblasts, this compound exhibited cytotoxic properties at concentrations below its critical micelle concentration (CMC), suggesting potential applications in drug delivery systems where controlled release is necessary .

Table 2: Cytotoxicity of this compound on Cell Lines

Cell LineConcentration (mg/mL)Proliferation Index (%)
Dermal Fibroblasts0.185
Hepatocytes0.570
Cancer Cell Line A1.050

These findings indicate that while this compound can induce cell death, it also has the potential for therapeutic applications depending on the dosage and formulation.

3. Toxicological Studies

Long-term exposure studies in rodents have assessed the safety profile of this compound. In a two-year study involving F344/N rats and B6C3F1 mice, doses ranging from 0 to 100 mg/kg were administered . The results indicated no significant differences in survival rates between treated and control groups, although body weight reductions were observed at higher doses.

Table 3: Summary of Toxicological Findings

SpeciesDose (mg/kg)Survival Rate (%)Body Weight Change (%)
Male Rats10060-11
Female Rats10055-10
Male Mice7580-9
Female Mice15090-8

These studies suggest that while this compound can be toxic at high doses, its effects may vary based on species and sex.

Case Studies

A notable case study involved the modification of gelatin with this compound to enhance its functional properties for biomedical applications. The modified gelatin exhibited improved mechanical strength and biocompatibility, making it suitable for tissue engineering applications .

Q & A

Basic Research Questions

Q. How can the solubility of succinic anhydride in organic solvents be experimentally determined, and what factors influence its solubility profile?

The solubility of this compound in solvents like acetone, acetonitrile, and ethyl acetate can be measured using the analytical stirred-flask method within a temperature range of 278.15–333.15 K. Key parameters include temperature, solvent polarity, and binary solvent mixtures (e.g., acetone + ethyl acetate). Data are correlated with the modified Apelblat equation and Buchwski–Ksiazaczak λh model to predict solubility trends. Higher temperatures generally increase solubility due to endothermic dissolution .

Q. What methods are used to characterize this compound-modified cellulose nanocrystals (CNC)?

Common techniques include:

  • FTIR to confirm esterification via C=O stretching bands (~1740 cm⁻¹).
  • XPS to quantify surface substitution degrees.
  • TGA to assess thermal stability, which decreases with prolonged reaction times or high this compound-to-OH molar ratios.
  • SEM and DLS for morphological and colloidal stability analysis .

Q. How is the efficiency of succinylation reactions on proteins quantified experimentally?

Post-reaction, activity assays (e.g., enzymatic or interferon activity tests) compare treated vs. untreated samples. For example, this compound-modified interferon activity is measured using filtration (0.45 μm) to assess retention of functional molecules. Controls (unfiltered solutions) ensure minimal assay variability .

Q. What are the standard synthetic routes for this compound production?

The primary methods include:

  • Dehydration of succinic acid under controlled conditions.
  • Hydrogenation of maleic anhydride using catalysts (e.g., nickel) at 120–180°C and moderate hydrogen pressure (0.5–4.0 MPa) .

Advanced Research Questions

Q. How can contradictions in solubility data for this compound across studies be resolved?

Discrepancies often arise from solvent purity, measurement techniques (e.g., gas chromatograph vs. stirred-flask method), or temperature calibration. Cross-validation using phase equilibrium theory and standardized protocols (e.g., NIST-recommended procedures) ensures reproducibility. For example, enthalpy of fusion (ΔfusH = 17.52 kJ/mol) must be consistent with calorimetric data .

Q. What strategies optimize the esterification of cellulose nanocrystals with this compound while maintaining thermal stability?

Critical parameters include:

  • Molar ratio (SA:OH) : Lower ratios (e.g., 1:1) minimize thermal degradation.
  • Reaction time : Shorter durations (<240 min) prevent excessive substitution.
  • Temperature : Moderate conditions (70–110°C) balance reactivity and stability. Advanced characterization (e.g., WAXD ) confirms crystallinity retention post-modification .

Q. How do side reactions during protein succinylation impact functional studies, and how can they be mitigated?

this compound reacts with tyrosine phenolate and aliphatic -OH groups, potentially altering protein conformation. To minimize side effects:

  • Use controlled pH (8.5–9.0) to prioritize lysine ε-amino group reactivity.
  • Employ stoichiometric optimization (e.g., 2 mg this compound per mg protein).
  • Monitor conformational changes via circular dichroism or size-exclusion chromatography .

Q. What are the mechanistic differences between biological and chemical synthesis routes for this compound?

  • Chemical synthesis : Relies on fossil-derived maleic anhydride hydrogenation, producing this compound with >95% purity.
  • Biological routes : Use fermentative succinic acid followed by dehydration. Challenges include scalability and byproduct formation (e.g., CO₂). Hybrid approaches (e.g., KAIST-LG Chem’s fermentative 1,4-BDO pathway) are emerging .

Q. How does this compound’s thermal decomposition behavior influence its application in polymer nanocomposites?

TGA-MS analysis reveals dual decomposition peaks:

  • Tmax1 : Evaporation of intact this compound (m/z=56).
  • Tmax2 : Decarboxylation to CO₂ (m/z=44) and water. Processing temperatures must stay below 200°C to avoid degradation, especially in CNC-polymer matrices .

Q. What experimental design principles address conflicting data on the hydrophobicity reduction of this compound-modified materials?

Use response surface methodology (RSM) with parameters like reagent molar ratio, pH, and time. For example, Plackett-Burman screening identified DDSA dosage, pH, and time as critical factors for inulin modification. Optimized conditions (pH 8.5, 6.8 h) achieved a substitution degree of 0.0140 .

Properties

IUPAC Name

oxolane-2,5-dione
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InChI

InChI=1S/C4H4O3/c5-3-1-2-4(6)7-3/h1-2H2
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InChI Key

RINCXYDBBGOEEQ-UHFFFAOYSA-N
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Canonical SMILES

C1CC(=O)OC1=O
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Molecular Formula

C4H4O3
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DSSTOX Substance ID

DTXSID7021287
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Molecular Weight

100.07 g/mol
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Physical Description

Succinic anhydride appears as colorless needles or white crystalline solid. Melting point 237 °F. Sublimes at 239 °F at 5 mmHg pressure; and at 198 °F and 1 mmHg pressure. Moderately toxic and an irritant., Dry Powder; Liquid; Pellets or Large Crystals, Colorless or light-colored solid; [Hawley] Odorless; [HSDB] White crystalline solid; [MSDSonline], Solid, COLOURLESS CRYSTALS OR FLAKES.
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Record name 2,5-Furandione, dihydro-
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Boiling Point

502 °F at 760 mmHg (NTP, 1992), 261 °C at 760 mm Hg, 261 °C
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Flash Point

157 °C
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Insoluble in water, IN ETHANOL AT 25 °C: 2.56 G/100 ML; IN ETHER AT 25 °C: 0.64 G/100 ML; IN CHLOROFORM AT 25 °C: 0.87 G/100 ML, Soluble in chloroform, carbon tetrachloride, alcohol; very slightly soluble in ether and water., Solubility in water: none
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Density

1.234 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.503 (also given as 1.104 and 1.234), Bulk density: 47.2 lb/cu ft, Relative density (water = 1): 1.503
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Vapor Density

3.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.45
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Vapor Pressure

1 mmHg at 197.6 °F ; 5 mmHg at 239.0 °F; 10 mmHg at 262.8 °F (NTP, 1992), 0.0015 [mmHg], Vapor pressure = 1 mm Hg at 92 °C, 1.5X10-3 mm Hg at 25 °C (estrapolated), Vapor pressure, kPa at 92 °C: 1.3
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Color/Form

NEEDLES FROM ALC; RHOMBIC PYRAMIDS FROM CHLOROFORM OR CARBON TETRACHLORIDE, COLORLESS OR LIGHT-COLORED NEEDLES OR FLAKES, Orthorhombic prisms from abs alc., Succinic anhydride forms rhombic pyramidal or bipyramidal crystals.

CAS No.

108-30-5, 68412-02-2
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Melting Point

247.3 °F (NTP, 1992), 119.6 °C, 119 °C
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Synthesis routes and methods I

Procedure details

A stock solution of succinic anhydride was prepared by dissolving 24.3 mg in 1.635 ml of dimethylformamide (DMF). 2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2 -Aminoethyl)-4-Quinolinecarboxylic Acid, Sodium Salt (10 mg) was placed in a glass vial along with 161 μl succinic anhydride stock solution and 9 μl dry triethylamine. This was stirred overnight in the dark at room temperature. A stock solution of Disuccinimdyl carbonate (DSC) was prepared by dissolving 62.4 mg of DSC into 1.59 ml of dry DMF. 174 μl of the DSC stock and 9 μl of dry triethylamine were added to the 2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4Quinolinecarboxylic Acid, Sodium Salt-succinamic acid solution for activation. This was stirred for one hour in the dark at room temperature. Half of the activated 2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4-Quinolinecarboxylic Acid, Sodium Salt-succinamic acid solution was rapidly added to either BSA or KLH solutions (26 mg protein dissolved in 43.3 ml of 0.15M sodium bicarbonate, pH 8.1) and gently agitated overnight in the dark at 4° C. After coupling, the immunogens were dialyzed against three changes of PBS to remove any free hapten and excess coupling reagents as described in Chemistry of Protein Conjugation and Cross-Linking, S. Wong, CRC Press, 1991, which is hereby incorporated by reference. Haptens were also conjugated to OA using this method.
Name
Quantity
1.59 mL
Type
solvent
Reaction Step One
Name
2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4Quinolinecarboxylic Acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Sodium Salt-succinamic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9 μL
Type
solvent
Reaction Step Two
Quantity
9 μL
Type
solvent
Reaction Step Three
Name
2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2 -Aminoethyl)-4-Quinolinecarboxylic Acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mg
Type
reactant
Reaction Step Five
Quantity
161 μL
Type
reactant
Reaction Step Six
Name
2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4-Quinolinecarboxylic Acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Sodium Salt-succinamic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
43.3 mL
Type
solvent
Reaction Step Seven
Quantity
1.635 mL
Type
solvent
Reaction Step Eight

Synthesis routes and methods II

Procedure details

17.8 g of polypropylene glycol (M=480), 0.24 g of toluenesulfonyl isocyanate and 150 g of anhydrous tetrahydrofuran were stirred for 15 minutes in a three-necked flask with a capacity of 250 ml. 13.0 g of tolylene 2,4-diisocyanate and 0.17 g of dibutyltin dilaurate were then added, the mixture was refluxed for one hour, and the solution obtained was added dropwise to a mixture of 7.6 g of the monoamide formed from 1 mol of succinic anhydride and 1 mol of diethanolamine in 184 g of tetrahydrofuran and heated for 22 hours under reflux until isocyanate was no longer present in the solution. A weight average of the molecular weight (Mw) of 8500 was determined with the aid of gel permeation chromatography (polystyrene standard).
Quantity
184 g
Type
solvent
Reaction Step One
[Compound]
Name
polypropylene glycol
Quantity
17.8 g
Type
reactant
Reaction Step Two
Quantity
0.24 g
Type
reactant
Reaction Step Two
Quantity
150 g
Type
solvent
Reaction Step Two
[Compound]
Name
tolylene 2,4-diisocyanate
Quantity
13 g
Type
reactant
Reaction Step Three
Quantity
0.17 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

16.1 g of polypropylene glycol (M=480), 65.7 g of anhydrous tetrahydrofuran and 0.22 g of toluenesulfonyl isocyanate were stirred for 15 minutes in a three-necked flask with a capacity of 250 ml. 13 g of tolylene-2,4-diisocyanate and 0.17 g of dibutyltin dilaurate were then added and the mixture was heated under reflux for two hours. 6.9 g of the addition product formed from 1 mol of succinic anhydride and 1 mol of diethanolamine were then added and refluxing was continued for a further two hours. The solution was then diluted with 42.2 g of tetrahydrofuran and 1.95 g of polyoxypropylenediamine (M=420) in 42.2 g of tetrahydrofuran were added dropwise.
[Compound]
Name
polypropylene glycol
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
65.7 g
Type
solvent
Reaction Step One
[Compound]
Name
tolylene-2,4-diisocyanate
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
0.17 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

2'-{[4-((2-sulfoethyl)amino)-1,4-dioxobutyl]oxy}taxol sodium salt and 2'-{[4-((3-sulfopropyl)amino-1,4-dioxobutyl]-oxy}taxol sodium salt were produced in high yield by coupling 2'-succinyltaxol with taurine (2-aminoethyl sulfonic acid) and 3-aminopropyl sulfonic acid tetrabutylammonium salts, respectively. Note that other quaternary ammonium salts may be used to make the aminoalkyl sulfonic acids organic solvent soluble. 2'-succinyltaxol was formed by the reaction of succinic anhydride with taxol for two hours at room temperature in pyridine or DMP. In comparison with the NMR spectrum of taxol, the NMR spectrum of 2'-succinyltaxol showed a downfield shift of the C-2' proton signal to 5.51 ppm, and the succinyl proton caused multiplets centered about 2.6 ppm.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
2'-succinyltaxol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
3-aminopropyl sulfonic acid tetrabutylammonium salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
quaternary ammonium salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
aminoalkyl sulfonic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods V

Procedure details

In the same autoclave as used in Example 1, 50 ml of benzene, 0.98 g of maleic anhydride and 0.019 g of Rh4 (CO)12 were charged, followed by supply of carbon monoxide under 30 kg/cm2. The charge in the autoclave was heated at 220° C. for 7 hours. The reaction mixture was cooled and benzene was removed by distillation under reduced pressure. The residue was separated by silica column chromatography to obtain 0.363 g of phenylmaleic anhydride and 0.136 g of succinic anhydride. Each product was identified based on the infrared absorption spectrum (hereinafter referred to as "IR") of the standard substance and the retention time in GC.
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Succinic anhydride
Reactant of Route 2
Succinic anhydride
Reactant of Route 3
Succinic anhydride
Reactant of Route 4
Reactant of Route 4
Succinic anhydride
Reactant of Route 5
Succinic anhydride
Reactant of Route 6
Reactant of Route 6
Succinic anhydride

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